

Application Notes and Protocols for BDP R6G Amine in Live-Cell Imaging

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

BDP R6G (BODIPY® R6G) amine is a bright and photostable fluorescent dye belonging to the borondipyrromethene class. Its spectral characteristics are similar to Rhodamine 6G (R6G), making it compatible with existing filter sets and laser lines for this channel.[1][2] Key attributes of BDP R6G include a high fluorescence quantum yield and minimal pH dependence, rendering it a robust tool for various fluorescence-based applications, including microscopy and fluorescence polarization assays.[3] This document provides detailed protocols for the use of **BDP R6G amine** in live-cell imaging, focusing on a conjugation-based delivery strategy to overcome the general impermeability of live-cell membranes to small molecule dyes. The primary amine group on the BDP R6G molecule allows for its covalent conjugation to carrier molecules, such as cell-penetrating peptides (CPPs), which can then transport the dye into living cells.

Data Presentation

The photophysical and chemical properties of **BDP R6G amine** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Maximum Excitation (λ_{ex})	530 nm	[1][4]
Maximum Emission (λ_{em})	548 nm	
Fluorescence Quantum Yield	0.96	
Molar Extinction Coefficient	76,000 M ⁻¹ cm ⁻¹	
Molecular Weight	474.78 g/mol	
Solubility	Good in DMF, DMSO, and alcohols	
Appearance	Orange to brown solid	
Storage	Store at -20°C in the dark, desiccated.	

Experimental Protocols

Protocol 1: Conjugation of BDP R6G Amine to a Cell-Penetrating Peptide (CPP)

This protocol describes a general method for labeling a cell-penetrating peptide with **BDP R6G amine** using an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker. This method is suitable for CPPs containing primary amine groups (e.g., at the N-terminus or on lysine residues).

Materials:

- **BDP R6G amine**
- Cell-Penetrating Peptide (CPP) with at least one primary amine
- Amine-reactive NHS ester (e.g., BDP R6G NHS ester can be used directly if available, or a homobifunctional NHS-ester crosslinker if starting with **BDP R6G amine**)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare the CPP Solution: Dissolve the CPP in the conjugation buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
- Prepare the Dye Solution: Immediately before use, dissolve the BDP R6G NHS ester (or the activated **BDP R6G amine**) in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Reaction: While gently stirring, add a 10- to 20-fold molar excess of the reactive dye solution to the CPP solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture and incubate for 1 hour at room temperature.
- Purification: Separate the BDP R6G-CPP conjugate from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS). The first colored band to elute will be the fluorescently labeled peptide.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and at the absorbance maximum of BDP R6G (~530 nm).

Protocol 2: Live-Cell Imaging with BDP R6G-CPP Conjugate

This protocol outlines the steps for staining and imaging live cells using the purified BDP R6G-CPP conjugate.

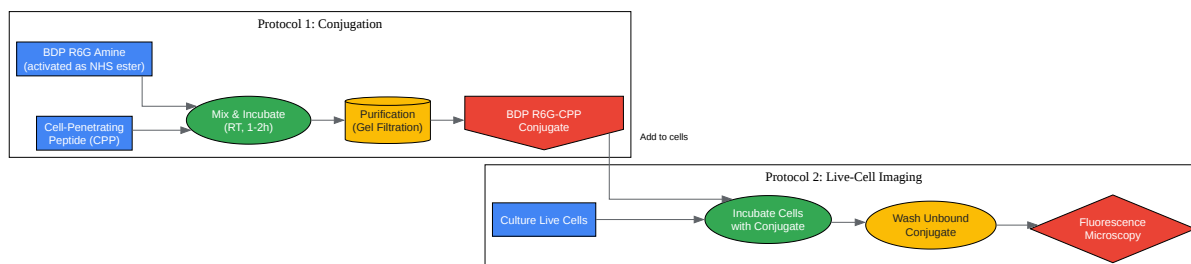
Materials:

- Cells cultured on glass-bottom dishes or coverslips
- Purified BDP R6G-CPP conjugate
- Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
- Phosphate-Buffered Saline (PBS)
- Confocal or widefield fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~530/548 nm)

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.
- **Prepare Staining Solution:** Dilute the purified BDP R6G-CPP conjugate in pre-warmed live-cell imaging medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 μ M.
- **Cell Staining:** Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Replace the PBS with the staining solution containing the BDP R6G-CPP conjugate.
- **Incubation:** Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration determined by the specific CPP and cell type (typically ranging from 15 minutes to 2 hours).
- **Washing:** Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove any unbound conjugate.
- **Imaging:** Image the cells using a fluorescence microscope equipped with a suitable light source (e.g., a 532 nm or 561 nm laser) and emission filter. Acquire images at different time points to observe the dynamics of uptake and localization.

Mandatory Visualization

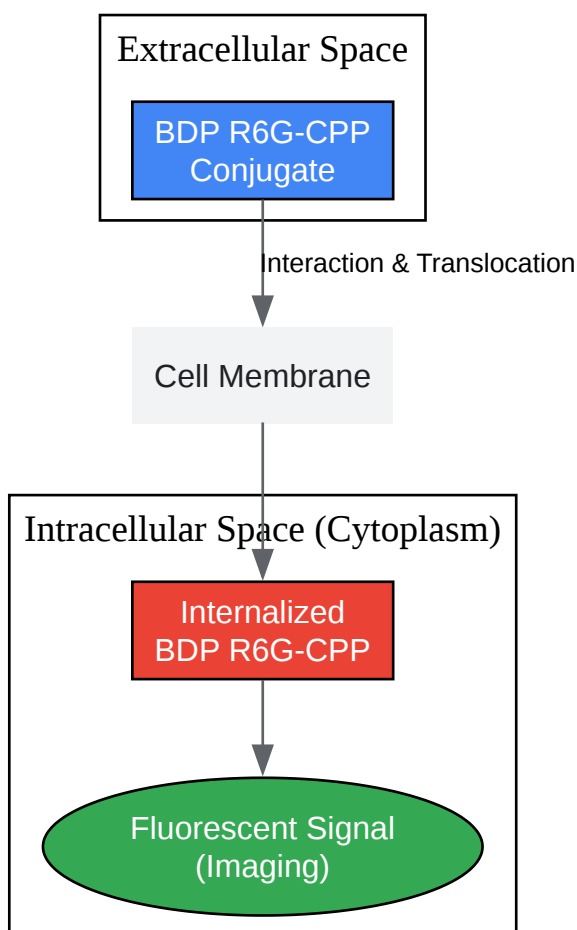


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Caption: Workflow for live-cell imaging using **BDP R6G amine** conjugated to a cell-penetrating peptide.

Signaling Pathways and Logical Relationships

The primary mechanism of action for delivering **BDP R6G amine** into live cells, as outlined in this protocol, is not through a specific signaling pathway but rather a physical translocation process mediated by the cell-penetrating peptide. The CPP facilitates the uptake of the conjugated dye across the cell membrane, a process that can occur through various mechanisms including direct translocation or endocytosis, depending on the specific CPP used.



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Caption: Cellular uptake mechanism of the BDP R6G-CPP conjugate for live-cell imaging.

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References

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